Carfilzomib Impurity 13 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7; IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

Scientific Research Applications

Impact on Tumor Cells

Carfilzomib has been shown to induce tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome. This action is particularly effective in hematologic tumor cells, such as those in multiple myeloma, non-Hodgkin lymphoma, and leukemia. The inhibition targets specific subunits in both the constitutive proteasome and the immunoproteasome, leading to proapoptotic effects including accumulation of proteasome substrates and induction of Noxa and caspase 3/7 (Parlati et al., 2009).

Pharmacokinetics and Metabolism

Carfilzomib demonstrates a unique pharmacokinetic profile with rapid plasma clearance and a short systemic half-life. It is cleared largely extrahepatically, mainly through peptidase cleavage and epoxide hydrolysis. Cytochrome P450-mediated metabolism plays a minor role, indicating that drug interactions through this pathway are unlikely (Wang et al., 2013). Another study highlights its stability and degradation pathways, noting that it is stable at neutral and slightly acidic pH but prone to degradation at high and low pH, oxidation, and photodegradation (Šesták et al., 2016).

Clinical Trials and Safety

Carfilzomib has been evaluated in multiple clinical trials for its efficacy in treating relapsed and refractory multiple myeloma. These trials have consistently shown that carfilzomib offers meaningful clinical benefits, with manageable adverse events and an acceptable safety profile (Siegel et al., 2012). It has also been demonstrated that carfilzomib can be safely re-administered with dose modifications in some cases of cardiac toxicity associated with its use (Grandin et al., 2015).

Cardiac Toxicity and Complications

Despite its efficacy, carfilzomib can be associated with significant cardiac toxicity. Studies have shown that this can include heart failure, angina, and myocardial ischemia, particularly in patients with pre-existing cardiac conditions or those undergoing high-dose treatment regimens (Chen-Scarabelli et al., 2017).

properties

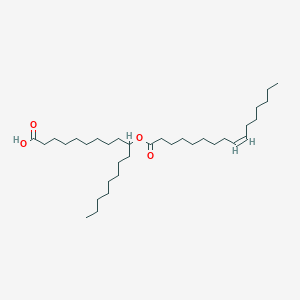

Molecular Formula |

C16H22N2O4 · HCl |

|---|---|

Molecular Weight |

342.8 |

InChI |

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1 |

InChI Key |

CHAYZFKMWYMTMH-UQKRIMTDSA-N |

SMILES |

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl |

synonyms |

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.